4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde

Description

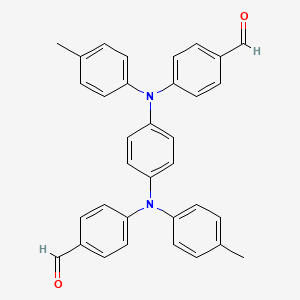

4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde (CAS 273381-61-6) is an aromatic dialdehyde featuring a central 1,4-phenylene core flanked by p-tolylazanediyl linkers and terminal benzaldehyde groups (Fig. 1). This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, covalent organic frameworks (COFs), and optoelectronic materials . The p-tolyl groups enhance solubility and modulate steric hindrance, while the azanediyl (NH) linker provides coordination sites for metal ions .

Properties

IUPAC Name |

4-(N-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]-4-methylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N2O2/c1-25-3-11-29(12-4-25)35(31-15-7-27(23-37)8-16-31)33-19-21-34(22-20-33)36(30-13-5-26(2)6-14-30)32-17-9-28(24-38)10-18-32/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFNNPNUUSTBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729376 | |

| Record name | 4,4'-{1,4-Phenylenebis[(4-methylphenyl)azanediyl]}dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131660-39-4 | |

| Record name | 4,4'-{1,4-Phenylenebis[(4-methylphenyl)azanediyl]}dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde typically involves the reaction of 4,4’-diaminodiphenylmethane with p-tolualdehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde undergoes various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding primary alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function . Additionally, the aromatic rings and tertiary amines can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects .

Comparison with Similar Compounds

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde (CAS 84907-55-1)

4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde (CAS 192188-70-8)

- Structural Differences : Combines ethyne and 1,4-phenylene units, creating a planar, conjugated backbone .

- Properties :

Alkyloxy-Linked Derivatives

4,4’-(Butane-1,4-diylbis(oxy))dibenzaldehyde (S-M-1)

- Structural Differences : Features flexible butane-1,4-diylbis(oxy) linkers instead of rigid aromatic linkers .

- Properties :

Electron-Deficient Cores

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (CAS 914651-17-5)

Aromatic Azanediyl Analogues

4,4'-(p-Tolylazanediyl)dibenzaldehyde (CAS 122112-54-3)

Data Tables

Table 1: Structural and Electronic Comparison

Key Research Findings

Coordination Chemistry : The azanediyl NH group in the target compound enables stronger binding to rare-earth ions (e.g., Eu³⁺) compared to ethyne-linked derivatives, enhancing luminescence efficiency .

Optoelectronic Tuning : Electron-withdrawing substituents (e.g., benzothiadiazole) redshift absorption, while electron-donating groups (e.g., p-tolyl) improve solubility without compromising conjugation .

COF Performance : Ethyne-linked derivatives exhibit superior charge transport in COFs but require rigid frameworks, whereas alkyloxy-linked compounds adapt better to dynamic guest inclusion .

Biological Activity

Chemical Structure and Properties

4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde has the molecular formula and a molecular weight of approximately 496.6 g/mol . Its structure features two aldehyde groups attached to a bis(aryl)amine framework, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 496.6 g/mol |

| CAS Number | 131660-39-4 |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . Research published in peer-reviewed journals has shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

Case Studies

-

Study on Anticancer Effects :

A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM , indicating significant potency against these cells. -

Antimicrobial Efficacy :

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | [Study 1] |

| Antimicrobial | Inhibits S. aureus and E. coli growth | [Study 2] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.